4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzenesulfonamide group, and various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25-40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The sulfonamide group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Shares a similar core structure but differs in the substituents.
Sulfanilamide: A simpler sulfonamide compound with well-known antibacterial properties.
Uniqueness
4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
28103-55-1 |
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Molecular Formula |
C18H18N2O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H18N2O4S/c1-12-16(21)20(14-8-10-15(11-9-14)25(19,23)24)17(22)18(12,2)13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,23,24) |
InChI Key |
DQSGMTBXQFBBON-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)C1(C)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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